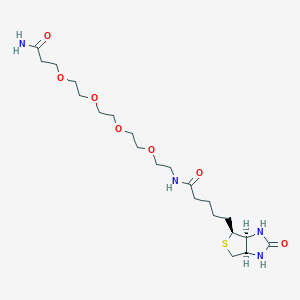

Biotin-PEG4-Amide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C21H38N4O7S |

|---|---|

Molecular Weight |

490.6 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(3-amino-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C21H38N4O7S/c22-18(26)5-7-29-9-11-31-13-14-32-12-10-30-8-6-23-19(27)4-2-1-3-17-20-16(15-33-17)24-21(28)25-20/h16-17,20H,1-15H2,(H2,22,26)(H,23,27)(H2,24,25,28)/t16-,17-,20-/m0/s1 |

InChI Key |

VPKCVNQMOVTBSS-ZWOKBUDYSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)N)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)N)NC(=O)N2 |

Origin of Product |

United States |

Evolution and Significance of Biotinylation Technologies in Research

Biotinylation is the process of covalently attaching biotin (B1667282), a water-soluble B-complex vitamin, to other molecules such as proteins and nucleic acids. oregonstate.eduwikipedia.orgcreative-diagnostics.com The small size of biotin (244.31 g/mol ) makes it unlikely to interfere with the natural function of the molecule it is attached to. wikipedia.orgthermofisher.com This technique is widely used for labeling and purifying proteins. biolegend.com

The history of biotin's use in research dates back to its discovery in 1927, though it took another 40 years to be fully recognized as a vitamin. oregonstate.edu The exceptionally strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin is the foundation of many biotinylation applications. thermofisher.comencyclopedia.pubbosterbio.comnih.gov This bond is one of the strongest known between a protein and a ligand, resistant to high temperatures, extreme pH levels, and denaturing agents. thermofisher.combosterbio.comthermofisher.com

The use of the streptavidin-biotin system in research began in the 1970s. bitesizebio.com In 1979, researchers described labeling antibodies and antigens with biotin for use in immunoassays. bitesizebio.com A significant advancement came in 1981 with the development of the Avidin-Biotin-Peroxidase Complex (ABC) method, which is still widely used today. bitesizebio.com

Biotinylation techniques can be broadly categorized as either chemical or enzymatic. creative-diagnostics.comlabmanager.com Chemical biotinylation uses reagents to attach biotin to specific functional groups on target molecules and offers flexibility for a wide range of molecules. creative-diagnostics.comlabmanager.com Enzymatic biotinylation, on the other hand, utilizes enzymes like biotin protein ligase for highly specific attachment. labmanager.com Recent advancements have led to more precise techniques like site-specific biotinylation and the use of engineered enzymes to target specific residues, minimizing the risk of altering a protein's natural function. labmanager.com

The applications of biotinylation are vast and include:

Enzyme-Linked Immunosorbent Assays (ELISAs) labmanager.com

Western blotting labmanager.com

Immunohistochemistry (IHC) bosterbio.com

Affinity purification bosterbio.com

Cell surface labeling labmanager.com

Proximity-based labeling methods like BioID nih.gov

Role of Polyethylene Glycol Peg in Enhancing Research Tools and Systems

Polyethylene (B3416737) glycol (PEG) is a synthetic, water-soluble, non-toxic, and non-immunogenic polymer. ucl.ac.becreativepegworks.com It is composed of repeating ethylene (B1197577) glycol units and is widely used in biomedical and pharmaceutical applications. creativepegworks.comthermofisher.com The process of attaching PEG chains to molecules like proteins, peptides, or nanoparticles is known as PEGylation. ucl.ac.becrimsonpublishers.com This technique, first described in the 1970s, has become a cornerstone in the development of research tools and therapeutic agents. ucl.ac.be

The primary advantages of using PEG in research tools include:

Enhanced Solubility: PEG's hydrophilic nature improves the water solubility of hydrophobic molecules, making them more suitable for use in aqueous environments and for intravenous administration. creativepegworks.com

Increased Stability: PEGylation can protect molecules from enzymatic degradation, extending their shelf life and functional stability. ucl.ac.becreativepegworks.com

Reduced Immunogenicity: The PEG chain can shield the attached molecule from the immune system, reducing the likelihood of an immune response. ucl.ac.becrimsonpublishers.com

Prolonged Circulation Time: By increasing the molecular weight of a substance, PEGylation can reduce its clearance by the kidneys, thereby extending its circulation time in the body. ucl.ac.befrontiersin.org

Reduced Protein Adsorption: PEG can be used to modify the surfaces of materials, such as medical devices, to reduce the adsorption of proteins, which can improve biocompatibility. creativepegworks.com

The properties of PEG can be tailored by using different lengths and structures of the polymer. precisepeg.com Shorter PEG chains are often used for labeling, while longer chains are preferred for improving solubility and reducing immunogenicity. precisepeg.com The development of monodisperse PEGs, which are pure compounds with a precise molecular weight, has further advanced the field by allowing for the creation of more homogeneous and well-defined conjugates. biochempeg.comadcreview.com

Design Rationale and Versatility of Biotin Peg4 Amide Conjugates in Academic Inquiry

Functionalization and Modification Approaches for Specific Research Applications

The core Biotin-PEG4 structure can be further modified to incorporate features that enable advanced applications, such as site-specific labeling or the ability to cleave the biotin tag after use.

Achieving precise control over the location of biotinylation is critical for preserving the function of biomolecules like antibodies. Site-specific biotinylation ensures that the tag is attached away from functionally important domains, such as the antigen-binding site of an antibody.

One advanced approach is enzyme-mediated site-specific biotinylation. Research has demonstrated that this technique can be used for the oriented surface immobilization of antibodies, leading to an enhanced antigen-binding capacity. broadpharm.com Another strategy for site-specific labeling involves using reagents that target unique functional groups. For instance, maleimide-based biotin reagents can selectively react with the thiol group of cysteine residues. Since cysteine is a relatively uncommon amino acid in proteins, this method allows for precise labeling at engineered or naturally occurring cysteine sites, reducing non-specific modifications.

In many applications, particularly in the purification of proteins or protein complexes, it is desirable to release the biotinylated molecule from the streptavidin-coated support after capture. This is accomplished by incorporating a cleavable spacer into the linker arm.

A common strategy is to introduce a disulfide bond within the PEG4 linker, creating reagents like Biotin-PEG4-S-S-NHS broadpharm.com or Tetrazine-SS-PEG4-Biotin . medchemexpress.com The disulfide bond is stable under normal conditions but can be readily cleaved by treatment with reducing agents such as dithiothreitol (B142953) (DTT), β-mercaptoethanol (BME), or Tris(2-carboxyethyl)phosphine (TCEP). broadpharm.com This releases the captured molecule from the biotin-streptavidin complex. Another approach involves using a Dde protecting group, as seen in Dde Biotin-PEG4-DBCO . medkoo.com This group is stable during conjugation but can be cleaved under mild conditions using hydrazine, allowing for the efficient release of the captured biomolecules from streptavidin. medkoo.com

| Linker Type | Cleavable Moiety | Cleavage Agent(s) | Primary Application |

| Disulfide-based | Disulfide Bond (-S-S-) | DTT, TCEP, BME | Reversible immobilization and purification of proteins. broadpharm.com |

| Dde-based | Dde Protecting Group | Hydrazine | Release of captured molecules from streptavidin under mild, specific conditions. medkoo.com |

Multi-functional Biotin-PEG4 Conjugate Design

The design of multi-functional conjugates based on the this compound scaffold represents a sophisticated strategy in bioconjugation and medicinal chemistry. This approach leverages the inherent properties of biotin and the polyethylene glycol (PEG) spacer while introducing additional reactive groups or moieties to create complex, task-specific molecules. These constructs go beyond simple biotinylation, enabling advanced applications in areas such as targeted drug delivery, Proteolysis Targeting Chimeras (PROTACs), and advanced bio-assays.

The fundamental design principle involves using Biotin-PEG4 as a core structure, which provides high-affinity targeting (via biotin), enhanced aqueous solubility, and reduced steric hindrance (via the PEG4 linker). lumiprobe.comchempep.com This core is then chemically derivatized to incorporate one or more additional functional units, transforming the initial bifunctional linker into a heterotrifunctional or even more complex system.

A key element in this design is the choice of orthogonal chemical handles that allow for specific, sequential conjugation reactions. For instance, a Biotin-PEG4 linker might be equipped with a terminal alkyne group. biochempeg.commedchemexpress.com This alkyne can react specifically with an azide-modified molecule through "click chemistry," a reaction that does not interfere with the biotin's binding to streptavidin or with other functional groups present on the target molecule. chempep.com This modularity allows for the precise assembly of multi-component systems.

Research Findings in Multi-functional Conjugate Design

Research has led to the development of a diverse array of Biotin-PEG4 derivatives, each designed with a specific multi-functional purpose in mind. These designs often incorporate reactive groups for click chemistry, cleavable linkers for controlled release, or additional targeting or therapeutic moieties.

One significant area of application is in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins. xcessbio.comtargetmol.com In this context, Biotin-PEG4 derivatives serve as versatile linkers connecting a ligand for the target protein to a ligand for an E3 ubiquitin ligase. medchemexpress.commedchemexpress.com The biotin component can be used as a purification tag or for further functional studies. chempep.com For example, N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a PROTAC linker designed with multiple PEG units to optimize the spatial orientation and solubility of the final PROTAC molecule. xcessbio.com Similarly, this compound-C6-Azide is another PEG-based linker used in PROTAC synthesis, where the azide (B81097) group provides a handle for conjugation to a target-binding ligand via click chemistry. xcessbio.comtargetmol.com

In the field of targeted drug delivery, research has focused on conjugating potent therapeutic agents to the Biotin-PEG4 scaffold. A study detailed the design and synthesis of Biotin-PEG4-piperazine-1,8-naphthalimide as a potential antitumor agent. nih.gov In this design, the 1,8-naphthalimide (B145957) moiety acts as the therapeutic payload with dual activity, while the Biotin-PEG4 unit is intended to improve the compound's pharmacological properties and potentially aid in targeting. nih.gov The length of the PEG chain was optimized via molecular docking simulations to ensure effective interaction with its biological target. nih.gov

Another innovative design involves creating conjugates with cleavable components for reversible or conditional applications. The reagent Dde Biotin-PEG4-DBCO incorporates a Dde (1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group. This group is cleavable under mild conditions, allowing for the controlled release of the biotin moiety. This design also features a DBCO (dibenzocyclooctyne) group, enabling copper-free click chemistry for attaching the conjugate to azide-modified biomolecules in sensitive biological environments. Similarly, designs like EZ-Link Alkoxyamine-PEG4-SS-PEG4-Biotin incorporate a disulfide bond, which can be cleaved by reducing agents, providing another mechanism for controlled release. thermofisher.com

Furthermore, this compound has been used as a foundational piece to create fluorescent probes for multiplex assays. By conjugating an amine-reactive dye such as DyLight650 to Biotin-PEG4-Amine, researchers created a water-soluble biotin-dye conjugate. researchgate.net This multi-functional reagent was used to label beads at varying intensities, creating distinct populations for use in multiplex flow cytometry assays to measure protein-ligand interactions. researchgate.net

The table below summarizes various heterobifunctional Biotin-PEG4 derivatives that serve as building blocks for multi-functional conjugates.

| Biotin-PEG4 Derivative | Additional Functional Group | Reaction Type | Reference |

|---|---|---|---|

| Biotin-PEG4-Alkyne | Terminal Alkyne | Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (Click Chemistry) | biochempeg.commedchemexpress.com |

| Biotin-PEG4-Azide | Azide | Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (Click Chemistry) | chempep.combroadpharm.com |

| Biotin-PEG4-NHS ester | N-Hydroxysuccinimide Ester | Amine-reactive acylation (forms stable amide bond) | medchemexpress.com |

| Biotin-PEG4-Iodide | Iodide | Nucleophilic Substitution | axispharm.com |

| DBCO-PEG4-Biotin | Dibenzocyclooctyne (DBCO) | Strain-Promoted Azide-Alkyne Cycloaddition (Copper-Free Click Chemistry) | medchemexpress.com |

| Alkoxyamine-PEG4-Biotin | Alkoxyamine | Reacts with aldehydes and ketones (forms oxime linkage) | thermofisher.com |

The following table provides examples of fully assembled multi-functional conjugates and their intended research applications.

| Multi-functional Conjugate | Key Components | Intended Application | Reference |

|---|---|---|---|

| Biotin-PEG4-piperazine-1,8-naphthalimide | Biotin, PEG4 linker, Piperazine, 1,8-naphthalimide (payload) | Targeted antitumor agent | nih.gov |

| Dde Biotin-PEG4-DBCO | Dde (cleavable group), Biotin, PEG4 linker, DBCO (for copper-free click chemistry) | Reversible biomolecular labeling and detection | |

| Biotin-PEG4-DyLight650 | Biotin, PEG4 linker, DyLight650 (fluorescent dye) | Fluorescent probe for multiplex bead-based assays | researchgate.net |

| This compound-C6-Azide | Biotin, PEG4 linker, Amide, C6 alkyl spacer, Azide | PROTAC synthesis | xcessbio.comtargetmol.com |

| EZ-Link Alkoxyamine-PEG4-SS-PEG4-Biotin | Biotin, 2x PEG4 linkers, Disulfide bond (cleavable), Alkoxyamine | Cleavable biotinylation of macromolecules | thermofisher.com |

High-Affinity Biotin-Streptavidin/Avidin Binding Mechanism

The interaction between biotin (Vitamin H) and the proteins avidin (from egg white) and streptavidin (from the bacterium Streptomyces avidinii) is one of the strongest non-covalent bonds known in nature. wikipedia.orgthermofisher.com This extraordinarily high affinity is the cornerstone of numerous detection, purification, and targeting systems in biotechnology. thermofisher.comresearchgate.net The binding is characterized by an exceptionally low dissociation constant (Kd), on the order of 10-15 M for avidin and 10-14 M for streptavidin, which is several orders of magnitude stronger than typical antigen-antibody interactions. thermofisher.comnih.govexcedr.com

The formation of the biotin-streptavidin/avidin complex is rapid and remarkably stable, capable of withstanding harsh conditions such as extreme pH, high temperatures, organic solvents, and other denaturing agents. thermofisher.comnih.govexcedr.com This robustness makes it an ideal system for immunoassays and other molecular biology applications. nih.gov

The structural basis for this high-affinity binding involves a combination of hydrogen bonds and extensive hydrophobic interactions. researchgate.net Both avidin and streptavidin are tetrameric proteins, meaning they are composed of four identical subunits, each capable of binding one biotin molecule. wikipedia.orgexcedr.com The biotin-binding pocket is a deep, beta-barrel structure. Key amino acid residues, particularly tryptophan, play a critical role in the hydrophobic interactions with the biotin molecule. nih.govresearchgate.net Computational studies using methods like the fragment molecular orbital (FMO) method have highlighted the significant contribution of CH/π interactions between biotin and tryptophan residues at the binding site and at the subunit interfaces, suggesting these interactions are critical determinants of the high affinity. researchgate.net

While both proteins bind biotin with high affinity, there are key differences. Avidin is a glycoprotein (B1211001) and has a higher affinity for free, unconjugated biotin. wikipedia.orgexcedr.com However, streptavidin, which is not glycosylated and has a near-neutral isoelectric point, generally exhibits lower non-specific binding and binds more strongly to biotin that is conjugated to other molecules, as is the case with this compound. wikipedia.orgnih.gov

| Property | Biotin-Avidin Interaction | Biotin-Streptavidin Interaction |

| Source Protein | Chicken Egg White (Avidin) | Streptomyces avidinii (Streptavidin) |

| Dissociation Constant (Kd) | ~10-15 M nih.gov | ~10-14 M wikipedia.orgnih.gov |

| Binding Stoichiometry | 4 biotin molecules per avidin tetramer | 4 biotin molecules per streptavidin tetramer |

| Key Interactions | Hydrogen bonds, hydrophobic interactions researchgate.net | Hydrogen bonds, hydrophobic interactions, CH/π interactions nih.govresearchgate.net |

| Stability | High; resistant to pH, temperature, denaturants thermofisher.com | High; resistant to pH, temperature, denaturants excedr.com |

| Glycosylation | Yes | No |

| Non-Specific Binding | Higher due to glycosylation and positive charge | Lower, near-neutral pI wikipedia.org |

| Affinity for Conjugated Biotin | Lower compared to streptavidin wikipedia.orgnih.gov | Higher compared to avidin wikipedia.orgnih.gov |

PEG4 Spacer Arm Contributions to Bioconjugation Efficiency and Steric Accessibility

The polyethylene glycol (PEG) spacer arm is a critical component of the this compound linker, significantly enhancing its performance in bioconjugation applications. The "PEG4" designation indicates a chain of four repeating ethylene (B1197577) oxide units, which imparts several advantageous properties to the molecule. thermofisher.comchempep.com

A primary function of the PEG4 spacer is to mitigate steric hindrance. broadpharm.comaatbio.com It provides a flexible, extended connection between the biotin moiety and the molecule to which it is conjugated. This separation is crucial for ensuring that the biotin headgroup remains accessible to the deep binding pocket of avidin or streptavidin, which might otherwise be blocked by the bulk of the conjugated biomolecule. thermofisher.comlumiprobe.com The length of the spacer arm can directly influence the efficiency of biotin detection and purification; longer arms often lead to enhanced sensitivity because more biotin molecules are available for binding. thermofisher.com

Furthermore, the PEG4 spacer dramatically improves the hydrophilic nature of the biotinylation reagent. aatbio.comlumiprobe.com PEG is highly soluble in aqueous environments due to the ability of its ethylene oxide units to form hydrogen bonds with water molecules. chempep.com This increased water solubility is transferred to the resulting biotinylated conjugate, which helps to prevent the aggregation of labeled proteins during reactions and long-term storage. thermofisher.comaatbio.com This property is particularly beneficial for carrying out bioconjugation reactions in aqueous buffers, which are standard for most biological applications. conju-probe.com The combination of flexibility, length, and hydrophilicity makes the PEG4 spacer an essential element for efficient and effective bioconjugation. chempep.comthermofisher.com

| Feature | Contribution of the PEG4 Spacer Arm |

| Steric Hindrance Reduction | The extended, flexible chain separates biotin from the conjugated molecule, improving access to the streptavidin/avidin binding site. broadpharm.comaatbio.comconju-probe.com |

| Enhanced Solubility | The hydrophilic nature of PEG increases the water solubility of the entire conjugate, preventing aggregation and facilitating reactions in aqueous buffers. thermofisher.comchempep.comlumiprobe.com |

| Increased Flexibility | The free rotation of C-O bonds in the PEG backbone provides conformational flexibility, aiding in optimal positioning for binding. chempep.comthermofisher.com |

| Biocompatibility | PEG is known for its minimal toxicity and low immunogenicity, making it suitable for a wide range of biological applications. chempep.comthermofisher.com |

Chemical Reactivity of Amide and Other Linkages in Conjugate Formation

The chemical utility of this compound as a bioconjugation reagent is centered on the reactivity of its terminal primary amine (-NH₂). lumiprobe.comnanocs.net This amine group serves as a versatile nucleophilic handle for covalently attaching the biotin-PEG4 moiety to a target molecule, such as a protein, peptide, or nanoparticle. biosynth.com

The most common and robust method for forming a conjugate using Biotin-PEG4-Amine involves the creation of a stable amide bond. bionordika.no This is typically achieved by reacting the primary amine with an activated carboxylic acid on the target molecule. broadpharm.comresearchgate.net The activation of the carboxyl group is often facilitated by carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), frequently in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to improve efficiency and create a more stable, amine-reactive intermediate. researchgate.netthermofisher.com The amine group of this compound can also react directly with pre-activated molecules, such as those containing an NHS ester, to form the same stable amide linkage. aatbio.comthermofisher.com This reaction is typically performed in buffers with a pH range of 7 to 9. aatbio.comthermofisher.com

Besides reaction with carboxylic acids and their activated esters, the primary amine can participate in other conjugation chemistries. For example, it can be coupled to aldehydes or ketones via reductive amination to form a stable secondary amine linkage. This is particularly useful for labeling glycoproteins after periodate (B1199274) oxidation of their sugar moieties, which generates aldehyde groups. nanocs.net

The internal linkages within the this compound molecule itself—the amide bond connecting biotin's valeric acid side chain to the PEG spacer and the ether bonds of the PEG chain—are highly stable and generally unreactive under typical bioconjugation conditions, ensuring the integrity of the linker during the conjugation process. bionordika.nowiley-vch.de

| Reactive Group on Target Molecule | Coupling Chemistry | Resulting Linkage | Stability |

| Carboxylic Acid (-COOH) | Carbodiimide (EDC/NHS) coupling researchgate.netthermofisher.com | Amide | Very Stable bionordika.no |

| N-Hydroxysuccinimide (NHS) Ester | Nucleophilic substitution aatbio.comthermofisher.com | Amide | Very Stable thermofisher.com |

| Aldehyde (-CHO) | Reductive Amination | Secondary Amine | Stable |

| Isothiocyanate (-NCS) | Nucleophilic addition | Thiourea | Stable |

Theoretical and Computational Models for Predicting Conjugate Behavior

Theoretical and computational models are increasingly vital tools for understanding and predicting the behavior of bioconjugates like those formed with this compound. These in silico approaches allow for the rational design and optimization of conjugates, saving significant time and experimental resources. researchgate.netmdpi.com

Molecular modeling and docking simulations are widely used to investigate the high-affinity interaction between biotin and streptavidin/avidin. mdpi.comnih.gov These models can predict binding poses and calculate binding free energies, offering insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. pnas.org Such studies have been instrumental in redesigning the biotin-binding site to alter ligand specificity or in understanding how mutations affect binding affinity. pnas.org

Computational methods are also applied to study the role of the PEG linker. Models can be used to evaluate how spacer length and composition affect the solubility, flexibility, and steric accessibility of the biotin moiety. rsc.org This is particularly relevant in the design of complex systems like antibody-drug conjugates (ADCs), where PEG linkers are incorporated to improve physicochemical properties and optimize the drug-to-antibody ratio (DAR). rsc.org For example, simulations can help find the optimal balance between decreasing the hydrophobicity of a payload and avoiding increased steric hindrance from a longer PEG chain. rsc.org

Furthermore, theoretical frameworks are being developed to predict the broader behavior of bioconjugates in biological systems. This includes modeling interactions with cell surface receptors or transporters and predicting thermodynamic properties like phase behavior in complex mixtures. mdpi.comchemrxiv.org By simulating the interactions between a bioconjugate and its biological target, researchers can pre-screen potential candidates and guide the development of more effective probes, diagnostics, and therapeutics. mdpi.comresearchgate.net

Diverse Applications of Biotin Peg4 Amide in Contemporary Academic Research

Development of Advanced Affinity-Based Biosensors and Diagnostic Assays

Biotin-PEG4-Amide is instrumental in the creation of sensitive and specific biosensors and diagnostic assays. The biotin (B1667282) moiety serves as a universal anchor for immobilization or detection via streptavidin-conjugated reporters, while the PEG4 linker provides crucial spatial separation, minimizing steric hindrance and enhancing the accessibility of the biotin group. This spacer also improves the aqueous solubility of the conjugate, which is beneficial in biological assay systems. broadpharm.combiochempeg.combroadpharm.com

In immunoassays such as ELISA and Western blotting, the detection of low-abundance proteins is a persistent challenge. This compound, particularly in the form of Biotin-PEG4-tyramide, is a key reagent in tyramide signal amplification (TSA) techniques. aatbio.comiris-biotech.de This method, also known as Catalyzed Reporter Deposition (CARD), dramatically enhances signal intensity. biotium.comnih.gov

The process involves a horseradish peroxidase (HRP) enzyme, typically conjugated to a secondary antibody, which catalyzes the conversion of the biotin-PEG4-tyramide substrate into a highly reactive radical. This radical then covalently binds to tyrosine residues on proteins in the immediate vicinity of the HRP. The result is a high-density deposition of biotin molecules at the target site. Subsequent incubation with streptavidin-HRP conjugates leads to a significant amplification of the signal, allowing for the detection of proteins at concentrations that would be undetectable by conventional methods. biotium.comiris-biotech.de The inclusion of the PEG4 spacer has been shown to improve the signal-to-background ratio in these applications. aatbio.com

| Research Finding | Technique | Role of this compound | Outcome |

| Signal Amplification | ELISA, Western Blotting | As Biotin-PEG4-tyramide in TSA/CARD | Increased assay sensitivity, enabling detection of low-abundance targets. aatbio.combiotium.com |

| Improved Signal-to-Noise | Immunoassays | PEG4 spacer reduces non-specific binding | Enhanced clarity and reliability of results. aatbio.com |

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are powerful label-free techniques for studying real-time molecular interactions. nih.govnih.govnih.gov A critical step in these assays is the stable immobilization of a ligand onto the sensor surface. This compound provides a robust method for achieving this.

Proteins or other molecules of interest can be chemically modified with this compound. These biotinylated molecules are then readily captured on streptavidin-coated sensor chips. nih.govsartorius.com The PEG4 linker is particularly advantageous as it extends the biotinylated molecule away from the sensor surface, which minimizes steric hindrance and ensures that the immobilized molecule retains its native conformation and activity. biochempeg.com This proper orientation and accessibility are crucial for accurate kinetic and affinity analysis of interacting partners. nih.govparalab-bio.es

| Technique | Application | Function of this compound | Benefit |

| Surface Plasmon Resonance (SPR) | Kinetic and affinity analysis | Covalent linkage to a ligand for immobilization on streptavidin-coated sensor chips. nih.gov | Stable, oriented immobilization leading to more accurate binding data. nih.gov |

| Biolayer Interferometry (BLI) | Protein-protein interaction studies | Biotinylation of proteins for capture onto streptavidin biosensors. nih.gov | Reduced steric hindrance and preservation of protein activity. biochempeg.comparalab-bio.es |

The miniaturization of biological assays onto microfluidic platforms offers numerous advantages, including reduced reagent consumption and faster analysis times. Surface functionalization is key to the performance of these devices. This compound is used to modify the surfaces of microfluidic channels, enabling the specific capture of target molecules. eden-microfluidics.combioforcenano.com For instance, the inner surfaces of a microfluidic device can be coated with streptavidin, which then serves as a universal platform for capturing various biotinylated probes, such as antibodies or nucleic acids. nih.gov

In the context of high-throughput screening (HTS), biotinylation strategies are employed for the immobilization of large numbers of different proteins or compounds in an array format. nih.govbiosynsis.com The strong and specific interaction between biotin and streptavidin ensures the reliable and ordered presentation of molecules for screening against potential binding partners or inhibitors. The hydrophilic PEG4 spacer helps to prevent non-specific protein adsorption to the surface, a critical factor in maintaining the specificity of HTS assays. biochempeg.com

As introduced in section 4.1.1, this compound is central to CARD and TSA signal amplification systems. biotium.com These techniques are not limited to ELISA and Western blotting but are also applied in immunohistochemistry (IHC) and in situ hybridization (ISH). iris-biotech.dehellobio.com The method relies on the enzymatic deposition of biotin tyramide derivatives, including Biotin-PEG4-tyramide, at the site of the target molecule. aatbio.comiris-biotech.de

The process begins with a primary antibody binding to the target antigen, followed by an HRP-conjugated secondary antibody. In the presence of hydrogen peroxide, the HRP enzyme activates the Biotin-PEG4-tyramide, which then forms covalent bonds with nearby electron-rich moieties, such as tyrosine residues in proteins. biotium.com This leads to a significant accumulation of biotin molecules at the target location. The deposited biotin can then be detected by a streptavidin-fluorophore or streptavidin-enzyme conjugate, resulting in a massively amplified signal. hellobio.com This amplification allows for the visualization of targets that are present in very low copy numbers within cells or tissues.

| Methodology | Core Principle | Role of Biotin-PEG4-Tyramide | Key Advantage |

| CARD/TSA | HRP-catalyzed deposition of labeled tyramide. biotium.com | Substrate for HRP, leading to covalent deposition of biotin. aatbio.com | Substantial signal amplification for detecting low-abundance targets in various applications. nih.govhellobio.com |

Functionalization of Nanomaterials and Advanced Materials for Biomedical Research

The surface modification of nanomaterials is essential for their application in biology and medicine. This compound serves as a versatile linker for conjugating biomolecules to the surface of various nanoparticles, rendering them specific for biological targets. rsc.org

Gold nanoparticles (AuNPs) and quantum dots (QDs) are widely used as probes in bioimaging and biosensing due to their unique optical properties. google.commdpi.com Functionalizing these nanoparticles with this compound enables their targeted delivery to specific cells or biomolecules.

For AuNPs, thiol-terminated PEG-biotin linkers can be used to form a self-assembled monolayer on the gold surface. nih.govemsdiasum.com The biotin group is then available for binding to streptavidin-conjugated antibodies or other proteins. This strategy has been used to create universal probes for the detection of both nucleic acids and proteins. nih.gov The PEG spacer is crucial for the stability of the nanoparticles in biological media and for preventing non-specific interactions. nn-labs.comnih.gov

Similarly, quantum dots can be functionalized for cellular imaging. howarthgroup.org One common strategy involves coating the QDs with streptavidin. These streptavidin-QDs can then be used to detect biotinylated molecules on the surface of living cells. nih.gov Alternatively, the QD surface can be modified with biotin-PEG linkers, allowing for a more direct conjugation approach. The use of biotin-PEG linkers in QD bioconjugation facilitates the tracking of single molecules and cellular receptors with high specificity. mdpi.com

| Nanomaterial | Functionalization Strategy | Application | Role of this compound |

| Gold Nanoparticles (AuNPs) | Self-assembly of thiol-PEG-biotin linkers on the gold surface. nih.gov | Universal probes for detecting proteins and nucleic acids. nih.gov | Provides a specific binding site for streptavidin conjugates and enhances stability. nn-labs.comnih.gov |

| Quantum Dots (QDs) | Used with streptavidin-coated QDs to bind biotinylated targets. | Live cell imaging and tracking of surface proteins. howarthgroup.orgnih.gov | Enables targeted labeling of specific biomolecules for high-sensitivity imaging. mdpi.com |

Surface Modification of Liposomes and Polymeric Nanoparticles for Research Delivery Systems

The surface modification of liposomes and polymeric nanoparticles with this compound is a key strategy in the development of advanced research delivery systems. The polyethylene (B3416737) glycol (PEG) linker enhances the nanoparticle's stability and circulation time in biological systems, a process known as PEGylation. This modification helps to reduce clearance by the reticuloendothelial system (RES). The terminal biotin moiety serves as a high-affinity ligand for streptavidin and avidin (B1170675), enabling targeted delivery and versatile surface functionalization.

Researchers have successfully coupled Biotin-PEG-amine to poly(d,l-lactide-co-glycolide) (PLGA) nanoparticles, creating a versatile platform for conjugating targeting moieties. researchgate.net This approach takes advantage of the strong biotin-avidin interaction for rapid fluorescence labeling and attachment of various proteins and peptides. researchgate.net For instance, tetanus toxin C fragment (TTC), which binds specifically to neurons, has been conjugated to PLGA-PEG-biotin nanoparticles using neutravidin as a crosslinker. These TTC-conjugated nanoparticles demonstrated selective targeting to neuroblastoma cells in vitro, highlighting their potential for central nervous system drug delivery. evronylab.org

In another application, self-assembled nanoparticles (SANs) composed of Tetraphenylporphyrin-PEG-biotin (TPP-PEG-biotin) have been developed. These SANs act as both a photosensitizer for photodynamic therapy and a nano-drug delivery system. The biotin component facilitates effective delivery to cancer cells overexpressing biotin receptors, such as MCF-7 and HepG2 cells. nih.gov Studies have shown that these nanoparticles can encapsulate and release chemotherapeutic drugs like doxorubicin within cancer cells. nih.gov The stability of these SANs in phosphate-buffered saline (PBS) has been demonstrated, with no significant aggregation observed over five days. nih.gov

Biotinylated liposomes, often referred to as "Immunosome®-Biotin," provide a platform for non-covalent conjugation with streptavidin or avidin. This allows for the attachment of streptavidin-conjugated antibodies or the use of streptavidin as a bridge for other biotinylated proteins. encapsula.com This "sandwich" technique is a rapid and versatile method for preparing targeted immunoliposomes for both in vitro and in vivo applications. encapsula.com The effect of PEGylation on the surface tethering of liposomes has also been investigated using DNA nanotechnology, where biotinylated DNA complexes are immobilized on a surface to capture liposomes decorated with complementary DNA strands. researchgate.net

| Nanoparticle System | Core Material | Surface Ligand | Targeting Strategy | Application | Key Finding |

| Polymeric Nanoparticles | PLGA | Biotin-PEG | Avidin/Streptavidin-Biotin | Versatile surface conjugation | Enables rapid fluorescent labeling and protein attachment. researchgate.net |

| TTC-conjugated Nanoparticles | PLGA-PEG-biotin | Tetanus Toxin C Fragment (TTC) | TTC binding to neuronal receptors | Targeted delivery to neurons | Selective targeting of neuroblastoma cells in vitro. evronylab.org |

| Self-Assembled Nanoparticles (SANs) | TPP-PEG-biotin | Biotin | Biotin receptor targeting | Chemo-photodynamic therapy | Effective delivery to and drug release in cancer cells. nih.gov |

| Immunoliposomes | Phospholipid bilayer | Biotin-PEG | Streptavidin-Biotin interaction | Targeted drug delivery | Versatile and rapid method for creating targeted liposomes. encapsula.com |

| DNA-tethered Liposomes | DPhPC | Biotinylated DNA | DNA hybridization | Controlled surface immobilization | PEG content influences the efficiency of DNA-mediated tethering. researchgate.net |

Bioconjugation to Carbon Nanotubes and Graphene-Based Materials

The unique electronic and mechanical properties of carbon nanotubes (CNTs) and graphene-based materials make them promising platforms for various biomedical applications. Bioconjugation with this compound enhances their biocompatibility and enables specific targeting and immobilization capabilities.

For single-walled carbon nanotubes (SWNTs), non-covalent functionalization using amphiphilic polymers like phospholipid-PEG (PL-PEG) with a terminal amine group allows for subsequent bioconjugation. arxiv.org This method preserves the intrinsic properties of the SWNTs while rendering them water-soluble and biocompatible. arxiv.org Targeting ligands such as antibodies and peptides can then be conjugated to the terminal amine group of the PEG linker. arxiv.org Covalent functionalization strategies often involve the oxidation of SWNTs to introduce carboxylic acid groups, which can then be reacted with the amine group of this compound to form a stable amide bond. nih.gov

Biotin functionalization of SWNTs has been utilized for the construction of biosensors. By immobilizing a biotinylated glucose oxidase onto biotinylated nanotubes via the high-affinity avidin-biotin interaction, researchers have developed amperometric biosensors for glucose detection. researchgate.net Both electropolymerization and π-stacking interactions have been employed to attach biotin to the nanotube surface. researchgate.net

Similarly, graphene and graphene oxide (GO) can be functionalized with this compound. The large surface area of these materials allows for the attachment of multiple biotin moieties, which can then be used to immobilize proteins, aptamers, and other biomolecules. researchgate.net This biofunctionalization is crucial for applications in biosensing, bioimaging, and drug delivery. researchgate.net

| Carbon Material | Functionalization Method | Attached Moiety | Application | Key Feature |

| Single-Walled Carbon Nanotubes (SWNTs) | Non-covalent (PL-PEG-Amine) | Targeting ligands (antibodies, peptides) | Drug delivery, Bioimaging | Preserves intrinsic properties of SWNTs. arxiv.org |

| Single-Walled Carbon Nanotubes (SWNTs) | Covalent (acid oxidation followed by amidation) | This compound | Biosensing | Stable amide bond formation. nih.gov |

| Single-Walled Carbon Nanotubes (SWNTs) | Electropolymerization or π-stacking | Biotin | Glucose biosensor | Immobilization of biotinylated glucose oxidase via avidin. researchgate.net |

| Graphene/Graphene Oxide (GO) | Covalent/Non-covalent | This compound | Biosensing, Drug delivery | High surface area for multivalent attachment. researchgate.net |

Surface Immobilization Techniques for Cell Culture, Biomaterials, and Microarrays

This compound is instrumental in various surface immobilization techniques due to the highly specific and strong interaction between biotin and streptavidin (or avidin). This allows for the controlled and oriented attachment of biomolecules to a variety of substrates, which is critical for applications in cell culture, biomaterial engineering, and microarray technology. The PEG linker plays a crucial role in minimizing non-specific adsorption of proteins and cells to the surface. redalyc.org

Engineering Biosurfaces for Controlled Protein and Cell Adhesion Studies

The ability to control the spatial arrangement of proteins and cells on a surface is fundamental for studying cell adhesion, migration, and differentiation. Surfaces functionalized with this compound can be coated with streptavidin, creating a versatile platform for the immobilization of any biotinylated molecule. This strategy has been used to create patterned surfaces for studying cell behavior.

In one approach, a mixed self-assembled monolayer of thiol derivatives containing hydroxyl and biotin functional groups is created on a gold surface. This allows for the controlled presentation of biotin, which then binds streptavidin, followed by the immobilization of a biotinylated antibody. researchgate.net This method provides a well-defined surface for studying cell interactions with specific proteins.

Development of Microarray and High-Density Screening Platforms

Microarrays are powerful tools for high-throughput analysis of proteins, DNA, and other biomolecules. The immobilization of probes onto the microarray surface is a critical step that affects the sensitivity and specificity of the assay. The streptavidin-biotin interaction is a widely used method for immobilizing DNA probes on surfaces. nih.gov This is typically a two-step process where the surface is first biotinylated and then coated with streptavidin, which can then capture biotinylated probes. nih.gov

This compound can be used to functionalize glass slides or other microarray substrates. This approach has been shown to be effective in creating high-density arrays with low non-specific background. nih.gov Researchers have used lithographic techniques to create patterns of biotin on a surface, which are then used to assemble proteins and antibodies in a microarray format with high selectivity. nih.gov The use of a PEG coating surrounding the biotinylated spots effectively passivates the surface against non-specific protein adsorption. nih.gov

| Application | Substrate | Immobilization Strategy | Key Advantage |

| Cell Adhesion Studies | Gold | Mixed self-assembled monolayer of biotin and hydroxyl thiols, followed by streptavidin and biotinylated protein. | Controlled presentation of proteins for cell interaction studies. researchgate.net |

| DNA Microarrays | Glass/Silica | Surface biotinylation, followed by streptavidin and biotinylated DNA probes. | High-affinity and specific immobilization of probes. nih.gov |

| Protein Microarrays | Glass | Lithographic patterning of biotin, followed by streptavidin and biotinylated proteins. | High-density arrays with low non-specific background. nih.gov |

Oriented Surface Immobilization Strategies for Enhanced Functional Presentation

The orientation of immobilized biomolecules, particularly antibodies, is crucial for their function. Random immobilization can lead to the blocking of antigen-binding sites, reducing the efficiency of immunoassays. This compound can be used in strategies to achieve oriented immobilization.

A novel enzyme-mediated strategy utilizes microbial transglutaminase (mTG) to site-specifically biotinylate the Fc region of an antibody. nih.govnih.gov The mTG catalyzes the covalent coupling between the amine group of NH2-PEG4-biotin and a specific glutamine residue (Q295) in the Fc region of IgG antibodies. nih.govnih.gov This site-specific biotinylation ensures that the antibodies are immobilized on a streptavidin-coated surface in a uniform, upright orientation, with their antigen-binding sites fully accessible. This approach has been shown to provide a 3-fold improvement in antigen binding capacity, sensitivity, and detection limit compared to random biotinylation methods. nih.govnih.gov

| Strategy | Enzyme | Biotinylated Moiety | Site of Biotinylation | Outcome |

| Site-specific Biotinylation | Microbial Transglutaminase (mTG) | NH2-PEG4-biotin | Glutamine residue (Q295) in the Fc region of IgG | Oriented antibody immobilization with enhanced antigen binding. nih.govnih.gov |

| Random Biotinylation | - | NHS-PEG4-biotin | Lysine residues throughout the antibody | Random antibody orientation with reduced antigen binding. nih.govnih.gov |

Design and Conceptualization of Molecular Imaging Probes for Preclinical Studies

This compound is a valuable component in the design of molecular imaging probes for preclinical research. Its ability to be incorporated into various nanoparticle platforms and its high affinity for streptavidin allow for the development of targeted and multimodal imaging agents.

Biotinylated nanoparticles can be used for active targeting of tumors that overexpress biotin receptors. For example, nanoparticles formulated with biotinylated polymers have been shown to accumulate significantly in solid tumors in vivo. nih.gov This active targeting, combined with the enhanced permeability and retention (EPR) effect, leads to improved tumor imaging and therapeutic efficacy. nih.gov

The TPP-PEG-biotin self-assembled nanoparticles mentioned earlier also have potential as imaging probes. nih.gov The tetraphenylporphyrin core is a photosensitizer that can also serve as a fluorescent imaging agent. The biotin-mediated targeting to cancer cells allows for specific visualization of tumors. nih.gov

Furthermore, the biotin-streptavidin system can be used to assemble imaging probes in a modular fashion. For instance, a biotinylated targeting ligand can be administered first, followed by a streptavidin-conjugated imaging agent. This pre-targeting approach can improve the target-to-background ratio in imaging studies.

| Probe Design | Core Component | Targeting Moiety | Imaging Modality | Key Feature |

| Biotinylated Polymeric Nanoparticles | Polyaspartamide | Biotin | Fluorescence/SPECT/PET | Active targeting of biotin receptors on tumor cells. nih.gov |

| TPP-PEG-biotin SANs | Tetraphenylporphyrin | Biotin | Fluorescence | Dual-functionality as an imaging agent and photosensitizer. nih.gov |

| Pre-targeting System | Biotinylated ligand and Streptavidin-imaging agent | Specific ligand for target | Various (dependent on imaging agent) | Modular assembly for improved target-to-background ratio. |

Fluorescent and Luminescent Probe Conjugation Strategies

This compound is a key component in the synthesis of custom fluorescent and luminescent probes for biological detection and imaging. The strategy involves covalently linking the biotin-PEG4 moiety to a fluorophore or a luminescent molecule. Typically, an amine-reactive derivative, such as Biotin-PEG4-NHS ester, is used to react with primary amines on the probe molecule, or conversely, Biotin-PEG4-amine can be reacted with an activated carboxyl group on the probe. lumiprobe.comvectorlabs.com

This conjugation creates a bifunctional molecule where the fluorescent or luminescent component provides the signal, and the biotin serves as a high-affinity tag for subsequent detection, purification, or immobilization using streptavidin or avidin conjugates. The PEG4 linker physically separates the biotin from the probe, which is crucial for ensuring that both moieties can function without interfering with each other. lumiprobe.com This separation minimizes quenching of the fluorescent signal and allows the biotin to efficiently bind to the deep biotin-binding pocket of avidin or streptavidin. lumiprobe.comvectorlabs.com

Table 1: Examples of Fluorophores for Conjugation

| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Conjugation Chemistry Example |

| Fluorescein | ~494 | ~518 | >0.9 | NHS ester reacts with Biotin-PEG4-Amine |

| Rhodamine | ~550 | ~573 | ~0.3 | Carboxylic acid reacts with Biotin-PEG4-Amine using EDC |

| Cyanine5 (Cy5) | ~649 | ~666 | ~0.2 | NHS ester reacts with Biotin-PEG4-Amine |

| AF 488 | ~495 | ~519 | ~0.92 | NHS ester reacts with Biotin-PEG4-Amine |

Conceptual Development of Radiotracers for Positron Emission Tomography (PET)

In the conceptual development of novel radiotracers for PET imaging, this compound serves as a versatile linker in modular targeting systems. PET imaging relies on the detection of radiation from a positron-emitting isotope, such as Carbon-11 or Fluorine-18, which is attached to a molecule that targets a specific biological process or receptor. frontiersin.orgnih.gov

The development of new radiotracers is a complex, multidisciplinary process. mdpi.com A conceptual strategy involving this compound would be a two-step or pre-targeting approach.

A targeting molecule (e.g., an antibody specific to a tumor antigen) is conjugated to streptavidin and administered.

A small, rapidly clearing molecule containing a chelator for a PET isotope (like 68Ga or 64Cu) is linked to this compound. This biotinylated radiotracer is administered later. It binds to the streptavidin-antibody conjugate already localized at the target site, creating a high concentration of the PET signal specifically at the tissue of interest.

The this compound linker is advantageous in this context due to its ability to enhance the solubility of the radiotracer and provide a flexible connection that facilitates the efficient binding of the biotin to the streptavidin-antibody complex.

Explorations in Magnetic Resonance Imaging (MRI) Contrast Agent Research

This compound and related structures are being explored in the design of targeted macromolecular MRI contrast agents to improve diagnostic sensitivity and accuracy. nih.gov Standard MRI contrast agents, such as those based on gadolinium (Gd3+), enhance image contrast but often lack specificity for diseased tissues. mdpi.com By incorporating a targeting function, these agents can accumulate at a specific site, providing a much clearer image.

In one study, a vascular endothelial growth factor receptor (VEGFR)-targeted MRI contrast agent was developed using a biotin-avidin system. nih.gov The researchers synthesized a complex of poly (l-lysine)-diethylene triamine pentacetate acid (DTPA)-gadolinium that was also biotinylated (Biotin-PLL-DTPA-Gd). This complex was then linked to a VEGFR antibody via an avidin bridge. The biotin-PEG linker is conceptually central to this design, connecting the imaging payload (Gd-chelate) to the targeting moiety (biotin). The PEG component is known to improve the biocompatibility and relaxivity of protein-based contrast agents. nih.gov

The resulting targeted agent demonstrated significantly higher T1 relaxivity compared to the standard clinical agent Magnevist®, indicating its potential for more effective contrast enhancement at lower concentrations. nih.gov

Table 2: Comparative T1 Relaxivity of MRI Contrast Agents

| Contrast Agent | T1 Relaxivity (r1) [mM⁻¹s⁻¹] | Target |

| Magnevist® (Gd-DTPA) | 4.9 | Non-targeted |

| VEGFR-targeted PLL-DTPA-Gd (VPDG) | 14.184 | VEGFR |

Data sourced from a study on VEGFR-targeted macromolecular MRI contrast agents. nih.gov

Targeted Delivery System Research for Intracellular Cargo and Cell-Specific Studies

The high specificity of the biotin-avidin interaction is widely exploited in research to deliver molecules into specific cells or subcellular compartments. This compound acts as a linker to attach the cargo to a targeting system, facilitating studies of cellular mechanisms and the development of therapeutic delivery platforms.

Investigation of Receptor-Mediated Endocytosis Mechanisms

This compound derivatives are used to study the process of receptor-mediated endocytosis, the mechanism by which cells internalize molecules by the inward budding of plasma membrane vesicles containing receptors with the bound molecules.

To investigate the endocytosis of a specific receptor, its corresponding ligand is first chemically modified by conjugation with a reagent like Biotin-PEG4-NHS ester. vectorlabs.com This creates a biotinylated ligand. When this conjugate is introduced to cells, it binds to its target receptor on the cell surface. The cell's natural endocytic machinery then internalizes the receptor-ligand complex. Researchers can track the internalization process by using a fluorescently labeled streptavidin which binds to the biotin tag. The PEG4 linker ensures the biotin tag is accessible for detection after the ligand has bound to its receptor.

Strategies for Intracellular Delivery of Research-Grade Biomolecules (e.g., Nucleic Acids, Proteins)

Delivering large biomolecules like proteins and nucleic acids into cells is a significant challenge. This compound provides a versatile handle for attaching these biomolecules to carrier systems designed to cross the cell membrane. For example, a research-grade protein can be biotinylated using Biotin-PEG4-NHS ester, which reacts with lysine residues on the protein's surface. vectorlabs.com

This biotinylated protein can then be complexed with a streptavidin-conjugated delivery vehicle, such as a cell-penetrating peptide or a functionalized nanoparticle. This modular approach allows for the delivery of a wide range of biomolecules by simply biotinylating the cargo of interest. This strategy is also employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where this compound can be used as a component of the linker that brings a target protein to an E3 ubiquitin ligase for degradation. targetmol.comglpbio.com

Development of Cell-Specific Targeting Reagents for In Vitro Models

For in vitro studies involving co-cultures or heterogeneous cell populations, it is often necessary to target a specific cell type for analysis or manipulation. This compound is used to create reagents for this purpose. An antibody that specifically recognizes a surface antigen on the target cell type can be conjugated with Biotin-PEG4-NHS ester. broadpharm.com

This biotinylated antibody serves as a highly specific targeting reagent. Once bound to the target cells, the biotin tag can be used to immobilize the cells on a streptavidin-coated surface or to label them with an avidin-conjugated reporter molecule (e.g., an enzyme for colorimetric assay or a fluorophore for microscopy). Recent research has demonstrated that using enzyme-mediated site-specific biotinylation can create a uniform, oriented immobilization of antibodies on surfaces, which enhances their antigen-binding capacity compared to random chemical conjugation. broadpharm.com This refined approach allows for more quantitative and reproducible cell-specific studies in in vitro models. broadpharm.com

Labeling of Proteins and Nucleic Acids for Functional and Proteomic Studies

The covalent attachment of biotin to biomolecules, a process known as biotinylation, is a cornerstone technique in modern life sciences research. The compound this compound and its derivatives are pivotal reagents in this process, facilitating the labeling of proteins and nucleic acids for a wide range of functional and proteomic analyses. The structure of these reagents incorporates a biotin moiety for high-affinity binding to streptavidin, a flexible tetraethylene glycol (PEG4) spacer, and a reactive group for conjugation. The PEG4 linker is particularly advantageous as it is hydrophilic, which increases the water-solubility of the labeled molecule and minimizes aggregation. interchim.fr Furthermore, the length of the spacer arm reduces steric hindrance, allowing the biotin to efficiently access the binding pocket of streptavidin. broadpharm.com This enables the robust detection, purification, and immobilization of tagged biomolecules. biocompare.com Biotin-labeled proteins and nucleic acids can be used as probes to identify and isolate specific interacting partners from complex biological mixtures. nih.gov

Site-Specific and Random Protein Biotinylation for Interaction Mapping

The strategy for biotinylating a protein is critical and is chosen based on the specific research question, particularly for studies aimed at mapping protein-protein interactions. Methodologies can be broadly categorized as either random or site-specific.

Random Biotinylation is a common and chemically straightforward approach. Reagents such as Biotin-PEG4-NHS ester are used to target primary amines, which are present on the side chains of lysine residues and at the N-terminus of most proteins. biocompare.comacs.org This process results in the attachment of biotin tags at multiple, accessible sites on the protein surface. While this method is effective for general labeling and subsequent affinity capture, it yields a heterogeneous population of biotinylated proteins, which may not be ideal for all applications.

Site-Specific Biotinylation offers precise control over the location of the biotin tag, ensuring a homogenous product where every protein is labeled at the same, predetermined position. A prevalent method involves genetically engineering the protein of interest to include a specific recognition sequence, such as the AviTag. This tag is then recognized by the E. coli enzyme BirA, which catalyzes the ATP-dependent attachment of biotin to a single, specific lysine residue within the tag. researchgate.net This precision is crucial for studies where the orientation of the immobilized protein is important or when random labeling might interfere with the protein's active sites or interaction domains.

Both random and site-specific biotinylation are instrumental in mapping protein interaction networks. A biotinylated "bait" protein can be introduced into a cell lysate, where it binds to its natural interaction partners ("prey"). The entire protein complex is then captured on a streptavidin-coated solid support, and the associated prey proteins are identified, typically by mass spectrometry. nih.govlifetein.com.cn

Table 1: Comparison of Protein Biotinylation Strategies

| Feature | Random Biotinylation | Site-Specific Biotinylation |

|---|---|---|

| Target Residues | Primary amines (Lysine residues, N-terminus) acs.org | A specific lysine within an engineered tag (e.g., AviTag) researchgate.net |

| Control over Site | Low; targets all accessible primary amines | High; single, predetermined site |

| Product Homogeneity | Heterogeneous mixture of labeled proteins | Homogeneous population of singly-labeled protein |

| Methodology | Chemical conjugation (e.g., using NHS esters) biocompare.com | Enzymatic ligation (e.g., using BirA ligase) researchgate.net |

| Primary Application | General labeling, cell surface protein studies, affinity capture of abundant proteins | Interaction mapping, structural studies, assays requiring uniform orientation |

Conjugation to Oligonucleotides and DNA/RNA Probes for Molecular Assays

This compound derivatives are widely used to generate labeled nucleic acid probes for a variety of molecular assays. lumiprobe.com Oligonucleotides (short single-stranded DNA or RNA) can be modified with a biotin tag during or after chemical synthesis. The tag can be attached to the 5' or 3' terminus, or incorporated internally using a modified nucleotide, such as biotin-dT. biosyn.com

These biotinylated oligonucleotides serve as highly specific probes for detecting and isolating complementary DNA or RNA sequences. The strong and specific interaction between biotin and streptavidin provides a reliable method for capturing target sequences in applications like DNA pull-down assays, where the goal is to isolate proteins that bind to a specific DNA sequence. nih.gov The biotinylated DNA probe is incubated with a cell extract; the resulting DNA-protein complexes are then captured on streptavidin beads and the bound proteins are identified. biosyn.com

Furthermore, biotin-labeled probes are fundamental tools in various hybridization techniques and in electrophoretic mobility shift assays (EMSA) for studying protein-nucleic acid interactions. The non-radioactive nature of biotin labeling makes it a safer and more convenient alternative to traditional methods using radioactive isotopes. thermofisher.com

Table 2: Applications of this compound Labeled Oligonucleotide Probes

| Assay Type | Purpose | Role of this compound Probe |

|---|---|---|

| Affinity Purification | To isolate specific DNA- or RNA-binding proteins from a complex mixture. nih.gov | The biotinylated oligo acts as a high-affinity bait that is captured, along with its binding partners, on a streptavidin matrix. biosyn.com |

| Hybridization Assays | To detect the presence of specific DNA or RNA sequences in a sample. | The probe binds to its complementary target sequence, and the complex is detected via streptavidin conjugated to a reporter enzyme or fluorophore. |

| Electrophoretic Mobility Shift Assay (EMSA) | To study the binding of proteins to nucleic acid sequences. | A biotin-labeled probe is incubated with proteins, and the formation of a protein-DNA complex is detected by a shift in electrophoretic mobility. The biotin tag allows for chemiluminescent detection. |

| Microarrays | To immobilize nucleic acid probes onto a solid surface for high-throughput analysis. nih.gov | Biotinylated oligonucleotides bind tightly to streptavidin-coated slides, creating a stable platform for hybridization experiments. nih.gov |

Applications in Affinity Purification and Enrichment of Biotinylated Biomolecules

A primary application for biomolecules labeled with this compound is their subsequent isolation through affinity purification. axispharm.com This technique leverages the extraordinarily strong and specific, essentially irreversible, interaction between biotin and streptavidin. biosyn.comnih.gov The process allows for the efficient enrichment of low-abundance biomolecules from complex samples like cell lysates. nih.gov

The general workflow involves several key steps. First, the target molecule or population of molecules is biotinylated. Next, the crude sample containing the biotinylated molecule is incubated with a solid support matrix, such as agarose or magnetic beads, that is covalently coated with streptavidin. springernature.com During this incubation, the biotinylated molecules are selectively captured by the immobilized streptavidin. biosyn.com Following the capture step, a series of stringent washes are performed to remove non-specifically bound proteins and other contaminants. lifetein.com.cn The high stability of the biotin-streptavidin interaction allows for washing with harsh buffers that would disrupt other affinity systems, resulting in a very high degree of purification. biosyn.com Finally, the captured biomolecules are eluted from the support for downstream analysis.

This method is not only used to purify the biotinylated protein or nucleic acid itself but is also a powerful tool for isolating interaction partners. lifetein.com.cnnih.gov By capturing a biotinylated "bait" molecule, researchers can co-purify associated "prey" molecules, which can then be identified by techniques like mass spectrometry to map interaction networks within the cell. springernature.com

Table 3: General Workflow for Affinity Purification of Biotinylated Biomolecules

| Step | Description |

|---|---|

| 1. Biotinylation | The target protein, nucleic acid, or other biomolecule is covalently labeled with a this compound derivative. biocompare.com |

| 2. Incubation/Binding | The cell lysate or biological sample containing the biotinylated molecule is incubated with a streptavidin-conjugated solid support (e.g., beads). biosyn.com |

| 3. Capture | The biotinylated molecules bind with high affinity and specificity to the immobilized streptavidin on the support matrix. springernature.com |

| 4. Washing | The support is washed multiple times with stringent buffers to remove non-specifically bound contaminants, resulting in a highly enriched sample. lifetein.com.cn |

| 5. Elution | The purified biotinylated molecule or complex is dissociated from the streptavidin support for subsequent analysis. Due to the bond's strength, this often requires denaturing conditions. nih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Biotin-PEG4-NHS ester |

| Biotin-PEG3-aminoxy |

| Biotin-PEG4-hydrazide |

| Streptavidin |

Analytical and Characterization Methodologies for Biotin Peg4 Amide Conjugates in Research

Spectroscopic Analysis for Conjugate Confirmation (e.g., UV-Vis, Fluorescence, Infrared Spectroscopy)

Spectroscopic methods are fundamental in providing initial confirmation of a successful conjugation event by detecting changes in the spectral properties of the molecule of interest after the addition of the Biotin-PEG4-Amide tag.

UV-Visible (UV-Vis) Spectroscopy : This technique is often used as a straightforward method to confirm biotinylation, particularly when using specialized biotinylating reagents that contain a chromophore. For instance, ChromaLink™ Biotin (B1667282) incorporates a chromophore that absorbs light strongly at 354 nm. interchim.fr After conjugation to a protein, the extent of labeling can be estimated by measuring the absorbance at both 280 nm (for the protein) and 354 nm (for the incorporated biotin tag). interchim.fr This dual-wavelength measurement allows for the calculation of the molar substitution ratio (MSR), providing a quantitative measure of the number of biotin tags per protein molecule. interchim.fr In other applications, UV-Vis spectroscopy has been used to monitor the interaction of biotinylated nanoparticles with streptavidin-fluorescein, where a broadening of the absorbance peak indicates successful binding. researchgate.net

Fluorescence Spectroscopy : When this compound is conjugated to a fluorescently labeled biomolecule or when it is used in proximity labeling assays (e.g., with tyramide signal amplification), fluorescence spectroscopy becomes a powerful tool. It can be used to confirm conjugation by detecting the fluorescence of the labeled molecule. It is also central to applications like fluorescence polarization, which can monitor the binding of a biotinylated molecule to a larger protein like streptavidin.

Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FT-IR) spectroscopy is particularly useful for confirming the chemical transformation that occurs during conjugation. The formation of an amide bond between the this compound and a target molecule can be verified by the appearance of characteristic amide bond peaks (N-H bending modes) in the IR spectrum, typically around 1563 cm⁻¹. researchgate.net FT-IR can also identify the characteristic peaks associated with the biotin molecule itself, such as the C=O stretching of the ureido ring (~1700 cm⁻¹) and N-H stretching of the amide group (3300-3500 cm⁻¹), confirming its presence in the final conjugate. researchgate.net Studies on avidin-biotin complexation have used FT-IR to reveal that binding involves the ureido moiety of biotin, leading to a shortening of the ureido carbonyl bond length. ku.dk

Mass Spectrometry for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for the unambiguous characterization of this compound conjugates, providing precise molecular weight data and confirming the identity and purity of the final product.

Principle : MS techniques measure the mass-to-charge ratio (m/z) of ionized molecules. For bioconjugates, this allows for the precise determination of the molecular weight of the unmodified biomolecule and the increase in mass corresponding to the addition of one or more this compound tags.

Techniques :

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) : This is a common technique for analyzing biotinylated proteins and peptides. nih.govresearchgate.netresearchgate.net It involves co-crystallizing the sample with a matrix that absorbs laser energy, leading to soft ionization of the analyte. MALDI-TOF analysis can clearly show a mass shift in the spectrum of a protein after biotinylation, with the mass increase corresponding to the molecular weight of the attached Biotin-PEG4 moiety. researchgate.net It can also resolve peaks corresponding to the protein being labeled with one, two, or more biotin tags. researchgate.net

Electrospray Ionization (ESI-MS) : Often coupled with liquid chromatography (LC-MS), ESI is another soft ionization technique suitable for analyzing bioconjugates. It can be used to confirm the molecular weight of this compound itself and its conjugated products.

Applications :

Confirmation of Conjugation : A direct comparison of the mass spectra before and after the conjugation reaction provides clear evidence of the covalent modification.

Purity Assessment : The presence of a single major peak corresponding to the desired conjugate indicates high purity, while the presence of a peak for the unconjugated starting material or other side products allows for purity estimation.

Identification of Modification Sites : When combined with tandem MS (MS/MS) and enzymatic digestion (e.g., with trypsin), this approach can pinpoint the specific amino acid residues (e.g., lysines) where the this compound has attached. nih.govresearchgate.netnih.govacs.org

| Technique | Information Provided | Typical Application for this compound Conjugates |

| MALDI-TOF MS | Precise molecular weight of large biomolecules. | Confirming the addition of Biotin-PEG4 tags to proteins and determining the number of tags per protein. researchgate.netresearchgate.net |

| LC-ESI-MS/MS | Molecular weight and structural information (peptide sequence). | Identifying the specific amino acid residues modified by this compound after protein digestion. nih.govnih.gov |

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Size Exclusion Chromatography (SEC))

Chromatography is essential for both the purification of this compound conjugates and the analytical assessment of their purity and homogeneity.

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution separation technique used extensively in the analysis of biotinylation reagents and their conjugates.

Purity Assessment : The purity of the this compound reagent itself is often stated as >95% or >99% as determined by HPLC. selleckchem.com

Reaction Monitoring : Reversed-phase HPLC (RP-HPLC) can be used to monitor the progress of a conjugation reaction, separating the unreacted biomolecule, the this compound reagent, and the final conjugate based on differences in hydrophobicity.

Quantification : HPLC is also a reliable method for the quantification of biotin in various preparations. ptfarm.pl A linear relationship can be established between the peak area and the concentration of the biotinylated compound. ptfarm.pl

Size Exclusion Chromatography (SEC) : SEC separates molecules based on their hydrodynamic radius (size). It is a non-denaturing technique ideal for separating successfully conjugated proteins from excess, unreacted this compound reagent.

Purification : After a conjugation reaction, SEC can efficiently remove small molecules, yielding a purified bioconjugate.

Aggregation Analysis : This method is also valuable for detecting and quantifying aggregates, which can sometimes form after chemical modification of proteins. Antibodies labeled with PEGylated biotin reagents have been shown to exhibit less aggregation than those labeled with reagents having only hydrocarbon spacers. lumiprobe.com

Gel Electrophoresis and Western Blotting for Bioconjugate Validation

Gel electrophoresis and subsequent Western blotting are cornerstone techniques for the qualitative validation of protein bioconjugates.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) : This technique separates proteins based on their molecular weight. bio-rad.com

Confirmation of Conjugation : When a protein is successfully conjugated with this compound, its molecular weight increases. This results in a noticeable upward shift in the protein's band position on an SDS-PAGE gel compared to the unmodified protein. nih.govresearchgate.net The extent of the shift can provide a rough estimate of the number of biotin tags added. researchgate.net

Purity Analysis : The presence of a single, shifted band indicates a homogenous product, while the appearance of both the original and shifted bands shows an incomplete reaction.

Western Blotting : Following SDS-PAGE, proteins are transferred to a membrane (e.g., nitrocellulose) in a process called Western blotting. nih.gov This allows for specific detection of the biotinylated protein.

Detection : The membrane is probed using a conjugate of streptavidin or avidin (B1170675) linked to a reporter enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase. nih.gov The high affinity of streptavidin for biotin ensures highly specific binding only to the bands of biotinylated proteins. creative-biolabs.com

Validation : A signal detected after the addition of an appropriate substrate confirms that the protein of interest has been successfully labeled with biotin. researchgate.net This method is extremely sensitive and is a standard procedure for validating the success of biotin conjugation. nih.gov

| Step | Technique | Purpose | Observation |

| 1 | SDS-PAGE | Separate proteins by size. bio-rad.com | Band for the conjugate appears higher (larger MW) than the band for the unconjugated protein. researchgate.net |

| 2 | Transfer | Move proteins from gel to a membrane. nih.gov | Proteins are immobilized on a solid support for probing. |

| 3 | Probing | Incubate membrane with Streptavidin-HRP. | Streptavidin-HRP binds specifically to the biotin tag on the conjugated protein. |

| 4 | Detection | Add chemiluminescent or colorimetric substrate. | A signal (light or color) is produced only where the biotinylated protein is located. nih.gov |

Microscopic Techniques for Visualization and Localization (e.g., Fluorescence Microscopy, Electron Microscopy)

Once validated, this compound conjugates are frequently used as tools in microscopy to visualize and localize specific targets within cells and tissues.

Fluorescence Microscopy : This is one of the most common applications for biotinylated probes. The biotin tag itself is not fluorescent, so detection relies on a secondary fluorescent label.

Method : A biotinylated antibody or probe is used to bind to its target within a fixed cell or tissue. Its location is then visualized by applying a fluorescently-labeled streptavidin (e.g., Streptavidin-FITC, Streptavidin-AF488). The high affinity of the biotin-streptavidin interaction allows for robust and specific signal generation at the target's location.

Tyramide Signal Amplification (TSA) : For detecting low-abundance targets, Biotin-PEG4-Tyramide can be used in TSA systems. iris-biotech.deiris-biotech.de In this method, a horseradish peroxidase (HRP)-conjugated antibody binds to the target. In the presence of hydrogen peroxide, HRP activates the biotin-tyramide, which then covalently binds to nearby proteins, resulting in significant signal amplification that can be visualized with a fluorescent streptavidin conjugate. iris-biotech.de

Electron Microscopy (EM) : Biotinylation is also a valuable tool for high-resolution localization studies using EM.

Method : Similar to fluorescence microscopy, a biotinylated probe is used to label a specific cellular structure. For visualization under EM, the probe is detected using a streptavidin molecule conjugated to an electron-dense particle, most commonly a gold nanoparticle.

Application : This immunogold labeling technique allows for the precise localization of the target protein or structure at the ultrastructural level. nih.gov In vivo biotinylation has been successfully used for immunogold post-embedding labeling in EM experiments, enabling detailed morphological and localization studies. nih.gov

Methodological Considerations, Limitations, and Optimization Strategies in Biotin Peg4 Amide Research

Addressing Steric Hindrance and Accessibility in Complex Biological Systems